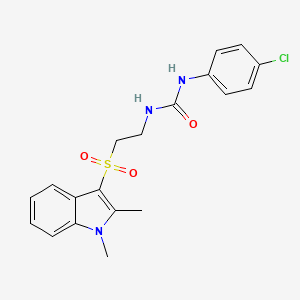
2-Methoxytetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and spectroscopy might be used .科学的研究の応用
Nanoparticle Delivery Systems
2-Methoxyestradiol has been investigated for its potential in targeted drug delivery systems. A study prepared nanoparticles of titanium dioxide coated with polyethylene glycol and loaded with 2ME2, aiming to improve the clinical application of this antitumor drug. This approach indicates the potential for using similar compounds like 2-Methoxytetracene in novel drug delivery systems to enhance therapeutic efficacy (León et al., 2017).
Anticancer and Antitumor Effects
Several studies have demonstrated the anticancer and antitumor properties of 2-Methoxyestradiol. For example, it has shown inhibitory effects on angiogenesis and breast cancer cell proliferation in mice. The compound disrupts microtubule function and has been found to suppress tumor growth in vivo, suggesting that similar mechanisms could potentially be explored with this compound for cancer treatment (Klauber et al., 1997).
Mechanisms of Action in Cancer Therapy
2-Methoxyestradiol's anticancer activity is partly attributed to its ability to disrupt microtubules, induce apoptosis, and inhibit angiogenesis. It targets both tumor and endothelial cells, indicating a multifaceted mechanism of action against cancer cells. Such insights provide a foundation for researching other methoxy compounds like this compound for similar applications (Pribluda et al., 2004).
Pharmacokinetics and Clinical Applications
The pharmacokinetics and clinical applications of 2-Methoxyestradiol have been studied, showing promise in hormone-refractory prostate cancer treatment. Despite challenges related to bioavailability, the compound exhibits anticancer activity, suggesting areas for further research in enhancing the delivery and efficacy of similar compounds (Sweeney et al., 2005).
Potential for Combination Therapies
2-Methoxyestradiol has been combined with other treatments to enhance its anticancer effects, such as using it alongside radiation therapy for non-small-cell lung cancer. This strategy demonstrates the potential for using compounds like this compound in combination therapies to achieve better clinical outcomes (Huober et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxytetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-19-7-6-15-10-16-8-13-4-2-3-5-14(13)9-17(16)11-18(15)12-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJQOVSYDSDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2769927.png)
![2-chloro-N-[3-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2769929.png)
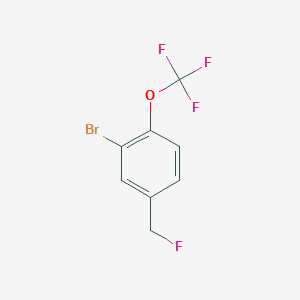
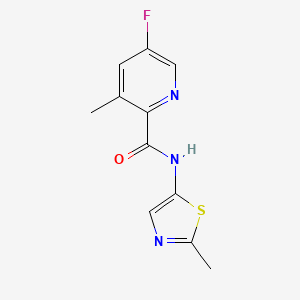
![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)
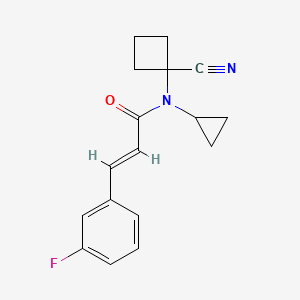

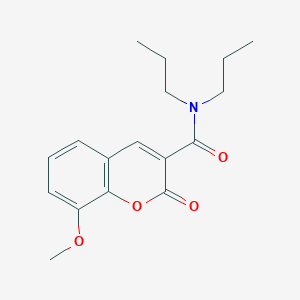
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)
